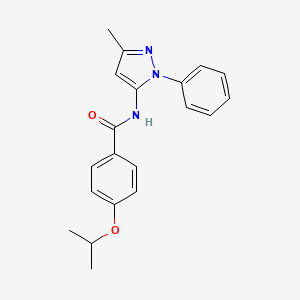
4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield various products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles generally have good thermal and chemical stability .Aplicaciones Científicas De Investigación
New Routes to Synthesis and Antiviral Activities
A study by Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus activity, particularly against the H5N1 subtype. This method involves reactions of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine, demonstrating the compound's potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Characterization of Structural and Spectroscopic Properties
Holzer et al. (2003) conducted a study on the structural characterization of similar pyrazole derivatives, providing insights into their tautomeric structures and stabilization by intramolecular hydrogen bonds. This research contributes to understanding the chemical properties and potential applications of such compounds (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).
Exploration of Heterocyclic Synthesis
Mohareb et al. (2004) explored the synthesis of pyrazole, isoxazole, and other heterocyclic derivatives from benzo[b]thiophen-2-yl-hydrazonoesters. This study showcases the versatility of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds, indicating their significance in pharmaceutical and material science research (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Evaluation and Medicinal Chemistry Applications
Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications and ability to bind nucleotide protein targets. This indicates the compound's relevance in developing new therapeutic agents (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Antimicrobial and Antitubercular Potential
Nayak et al. (2016) synthesized and screened a series of amide derivatives for their antitubercular activity, identifying lead molecules with significant inhibitory action against Mycobacterium tuberculosis. This research underscores the potential of pyrazole derivatives in addressing infectious diseases (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)25-18-11-9-16(10-12-18)20(24)21-19-13-15(3)22-23(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWIYIFYMBNUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)

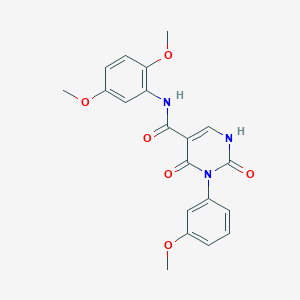

![4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2720371.png)
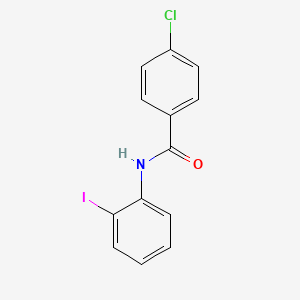
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)
![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)
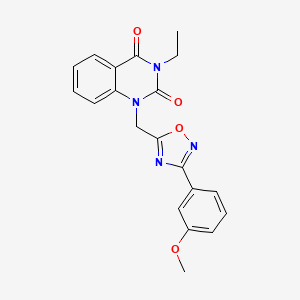
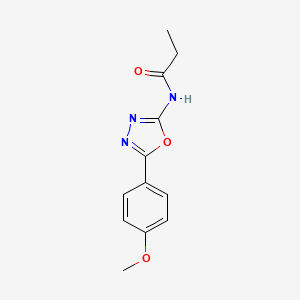
![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)
![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)